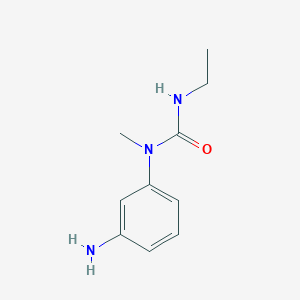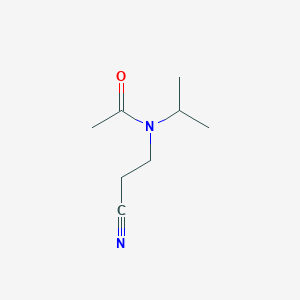
N-(3-Bromo-4-methylphenyl)-1,3-propanesultam
Übersicht
Beschreibung
“N-(3-Bromo-4-methylphenyl)acetamide” is a chemical compound with the CAS Number: 40371-61-7 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The molecular formula of “N-(3-Bromo-4-methylphenyl)acetamide” is C9H10BrNO .Physical And Chemical Properties Analysis
“N-(3-Bromo-4-methylphenyl)acetamide” is a powder at room temperature . Its melting point is between 111-114 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cross-Coupling Reactions
Research has demonstrated the utility of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in cross-coupling reactions. Han (2010) showed that this compound can be used in reactions with 3-bromopyridine and various sulfonamides, catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, to synthesize secondary and tertiary sulfonamides (Han, 2010). Additionally, Steinhuebel et al. (2004) highlighted its use in palladium-catalyzed cross-coupling with aryl halides to produce N-arylated sultams, demonstrating superior yields and reaction rates compared to Cu-catalyzed reactions (Steinhuebel et al., 2004).
Drug Metabolism Studies
Zmijewski et al. (2006) utilized a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization, demonstrating the relevance of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in drug metabolism studies (Zmijewski et al., 2006).
Synthesis of Heterocyclic Compounds
Darwish et al. (2014) reported the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, showing the potential of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in antimicrobial agent development (Darwish et al., 2014).
Other Applications
Additional studies have demonstrated the use of N-(3-Bromo-4-methylphenyl)-1,3-propanesultam in various chemical synthesis and reaction processes, emphasizing its versatility in scientific research. These include its use in the synthesis of dibenzoylmethanes (Mutreja et al., 1980), α-arylation of sultams (René et al., 2014), and bromophenol derivative studies (Zhao et al., 2004) (Mutreja et al., 1980); (René et al., 2014); (Zhao et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromo-4-methylphenyl)-1,2-thiazolidine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-8-3-4-9(7-10(8)11)12-5-2-6-15(12,13)14/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOLWWSHFHOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-4-methylphenyl)-1,3-propanesultam | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![O-[1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]hydroxylamine](/img/structure/B1373951.png)

![2-(Azidomethyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B1373957.png)

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1373960.png)
![4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid](/img/structure/B1373961.png)


![4-[(2-Hydroxyethyl)(methyl)amino]pyridine-2-carboxylic acid](/img/structure/B1373967.png)




